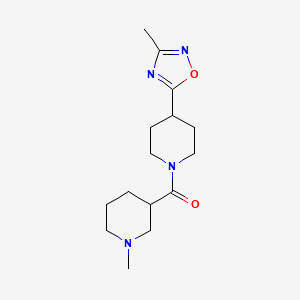
(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains two piperidine rings, which are six-membered rings with one nitrogen atom. It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The presence of these rings suggests that the compound might have interesting biological activities, as both piperidine and 1,2,4-oxadiazole rings are common in pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through the reaction of a suitable amidoxime with a carbonyl compound . The piperidine rings could be formed through a variety of methods, including the reaction of a suitable amine with a carbonyl compound.Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The study of crystal structures and molecular interactions is fundamental in understanding the properties and potential applications of chemical compounds. For instance, the crystal structure analysis of compounds similar to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone reveals insights into the dihedral angles between rings and the formation of molecular chains through hydrogen bonds, contributing to the understanding of molecular stability and reactivity (B. Revathi et al., 2015).
Synthesis and Antibacterial Evaluation
The synthesis of novel compounds with specified structural features, such as those containing oxadiazole, sulfamoyl, and piperidine functionalities, is crucial for discovering new antibacterial agents. These synthesized compounds have been found to exhibit valuable antibacterial results, indicating their potential as novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial Activity
The development of new antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Studies on compounds with structures similar to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting their potential application in developing new antimicrobial drugs (L. Mallesha & K. Mohana, 2014).
Antiproliferative Activity
Research on novel heterocycles demonstrates the potential of certain compounds for antiproliferative activity, which is significant in the development of cancer therapies. The synthesis and structural characterization, including Hirshfeld surface analysis, of such compounds provide valuable information for understanding their interaction with biological targets and their potential efficacy in inhibiting cancer cell proliferation (S. Benaka Prasad et al., 2018).
Molecular Interaction with Receptors
Understanding the molecular interaction of compounds with biological receptors is crucial for drug development, particularly in designing receptor antagonists for therapeutic purposes. Studies on compounds structurally related to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone provide insights into their binding affinity and interaction with specific receptors, such as the CB1 cannabinoid receptor, contributing to the development of new pharmacological agents (J. Shim et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-14(21-17-11)12-5-8-19(9-6-12)15(20)13-4-3-7-18(2)10-13/h12-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWWVPKVMNMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)C3CCCN(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653427.png)
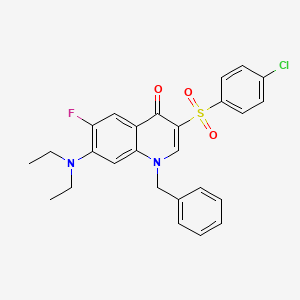
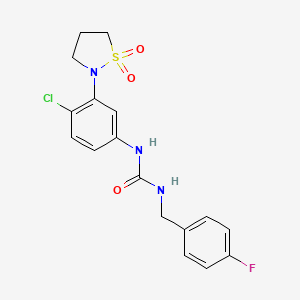
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2653434.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)

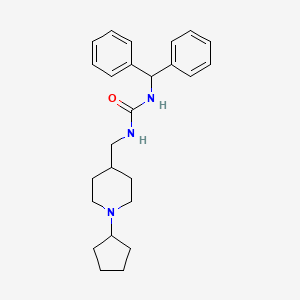
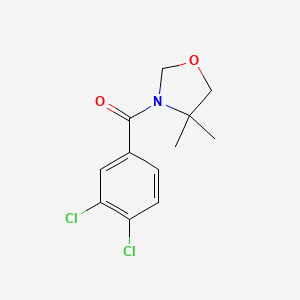
![2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2653445.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2653448.png)